N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide N-Methyl-D-aspartate (NMDA) receptors are Ca2+ permeable ligand-gated channels of the central nervous system that are activated after binding of the co-agonists glutamate and glycine. CAY10608 is a propanolamine that potently, selectively, and non-competitively antagonizes the NR2B subunit of NMDA receptors (IC50 = 50 nM). It does not inhibit NR1, NR2A, NR2C, and NR2D subunits and has no significant effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropioinic acid (AMPA) or kainate receptors. CAY10608 is neuroprotective, since it prevents NMDA-triggered release of lactate dehydrogenase from cultured cortical neurons. Also, CAY10608, when administered intraperitoneally, reduces brain infarct volume resulting from transient ischemia via carotid artery occlusion.
N-Methyl-D-aspartate (NMDA) receptors are Ca It does not inhibit NR1, NR2A, NR2C, and NR2D subunits and has no significant effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropioinic acid (AMPA) or kainate receptors. CAY10608 is neuroprotective, since it prevents NMDA-triggered release of lactate dehydrogenase from cultured cortical neurons. Also, CAY10608, when administered intraperitoneally, reduces brain infarct volume resulting from transient ischemia via carotid artery occlusion.
Brand Name: Vulcanchem
CAS No.: 457897-92-6
VCID: VC21234313
InChI: InChI=1S/C18H22Cl2N2O4S/c1-27(24,25)22-14-3-5-16(6-4-14)26-12-15(23)11-21-9-8-13-2-7-17(19)18(20)10-13/h2-7,10,15,21-23H,8-9,11-12H2,1H3
SMILES: CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)Cl)Cl)O
Molecular Formula: C18H22Cl2N2O4S
Molecular Weight: 433.3 g/mol

N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide

CAS No.: 457897-92-6

Cat. No.: VC21234313

Molecular Formula: C18H22Cl2N2O4S

Molecular Weight: 433.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide - 457897-92-6

Specification

Description N-Methyl-D-aspartate (NMDA) receptors are Ca2+ permeable ligand-gated channels of the central nervous system that are activated after binding of the co-agonists glutamate and glycine. CAY10608 is a propanolamine that potently, selectively, and non-competitively antagonizes the NR2B subunit of NMDA receptors (IC50 = 50 nM). It does not inhibit NR1, NR2A, NR2C, and NR2D subunits and has no significant effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropioinic acid (AMPA) or kainate receptors. CAY10608 is neuroprotective, since it prevents NMDA-triggered release of lactate dehydrogenase from cultured cortical neurons. Also, CAY10608, when administered intraperitoneally, reduces brain infarct volume resulting from transient ischemia via carotid artery occlusion.
N-Methyl-D-aspartate (NMDA) receptors are Ca It does not inhibit NR1, NR2A, NR2C, and NR2D subunits and has no significant effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropioinic acid (AMPA) or kainate receptors. CAY10608 is neuroprotective, since it prevents NMDA-triggered release of lactate dehydrogenase from cultured cortical neurons. Also, CAY10608, when administered intraperitoneally, reduces brain infarct volume resulting from transient ischemia via carotid artery occlusion.
CAS No. 457897-92-6
Molecular Formula C18H22Cl2N2O4S
Molecular Weight 433.3 g/mol
IUPAC Name N-[4-[3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide
Standard InChI InChI=1S/C18H22Cl2N2O4S/c1-27(24,25)22-14-3-5-16(6-4-14)26-12-15(23)11-21-9-8-13-2-7-17(19)18(20)10-13/h2-7,10,15,21-23H,8-9,11-12H2,1H3
Standard InChI Key GEFDXUZHLNJUMR-HNNXBMFYSA-N
Isomeric SMILES CS(=O)(=O)NC1=CC=C(C=C1)OC[C@H](CNCCC2=CC(=C(C=C2)Cl)Cl)O
SMILES CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)Cl)Cl)O
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)Cl)Cl)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator